molecular formula C13H22BNO3S B6342298 2-(tert-Butoxy)thiazole-5-boronic acid pinacol ester CAS No. 1416719-94-2

2-(tert-Butoxy)thiazole-5-boronic acid pinacol ester

Cat. No. B6342298
CAS RN: 1416719-94-2
M. Wt: 283.2 g/mol
InChI Key: BZBQJCCBNIMKQH-UHFFFAOYSA-N
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Description

2-(Tert-Butoxy)thiazole-5-boronic acid pinacol ester (TBTPE) is a boronic acid ester that is formed from the reaction of 2-(tert-butoxy)thiazole-5-carboxylic acid and pinacol borane. It is a versatile reagent that has been widely used in organic synthesis due to its reactivity and stability. TBTPE has a wide range of applications in the field of organic chemistry, from the synthesis of various organic compounds to the development of new catalysts and reagents. TBTPE has also been used in the field of medicinal chemistry, where it has been employed in the synthesis of various pharmaceuticals and other biologically active compounds.

Mechanism of Action

2-(tert-Butoxy)thiazole-5-boronic acid pinacol ester acts as a boronate ester, which is a type of functional group that is formed when a boronic acid reacts with an alcohol. The boronate ester is highly reactive, and can be used to form a variety of organic compounds. In the presence of a suitable catalyst, the boronate ester can be used to form carbon-carbon bonds, which are essential for the formation of many organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is highly reactive and can be used to form a variety of organic compounds. As such, it is possible that this compound may interact with biological molecules, such as proteins and enzymes, and may have an effect on their function.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(tert-Butoxy)thiazole-5-boronic acid pinacol ester in laboratory experiments is its high reactivity and stability. This compound is highly reactive, and can be used to form a variety of organic compounds. Additionally, this compound is highly stable, and can be stored for extended periods of time without degradation. However, this compound is also highly toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-(tert-Butoxy)thiazole-5-boronic acid pinacol ester in organic synthesis and medicinal chemistry. For example, this compound could be used to develop new catalysts and reagents for organic synthesis. Additionally, this compound could be used to develop new pharmaceuticals and other biologically active compounds. Furthermore, this compound could be used to explore the biochemical and physiological effects of boronate esters on biological molecules. Finally, this compound could be used to explore the potential use of boronate esters as therapeutic agents.

Synthesis Methods

The synthesis of 2-(tert-Butoxy)thiazole-5-boronic acid pinacol ester is typically performed by reacting 2-(tert-butoxy)thiazole-5-carboxylic acid with pinacol borane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at room temperature. The reaction is typically complete within one hour, and the resulting product is a white solid.

Scientific Research Applications

2-(tert-Butoxy)thiazole-5-boronic acid pinacol ester has been used in the field of organic synthesis for the preparation of a variety of organic compounds, including heterocycles, amines, and alcohols. This compound has also been used in the development of new catalysts and reagents for organic synthesis. This compound has also been used in the field of medicinal chemistry, where it has been employed in the synthesis of various pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO3S/c1-11(2,3)16-10-15-8-9(19-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBQJCCBNIMKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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